![molecular formula C19H19N3O4 B2444681 1-ethyl-4-((2-hydroxy-2-phenylethyl)amino)-3-nitroquinolin-2(1H)-one CAS No. 850745-88-9](/img/structure/B2444681.png)
1-ethyl-4-((2-hydroxy-2-phenylethyl)amino)-3-nitroquinolin-2(1H)-one
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Description
1-Ethyl-4-((2-hydroxy-2-phenylethyl)amino)-3-nitroquinolin-2(1H)-one is a synthetic compound with potential applications in scientific research. This compound is also known as Ro 31-8220 and belongs to the class of protein kinase inhibitors. Protein kinases are enzymes that regulate cellular processes such as cell growth, division, and differentiation. Inhibition of protein kinases has been shown to have therapeutic potential in various diseases such as cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Anticancer Activity
1-ethyl-4-((2-hydroxy-2-phenylethyl)amino)-3-nitroquinolin-2(1H)-one has demonstrated promising anticancer potential. Researchers have explored its effects on cancer cell lines, revealing inhibition of tumor growth and metastasis. Mechanistically, it interferes with cell cycle progression, induces apoptosis, and disrupts angiogenesis. Further investigations are ongoing to optimize its efficacy and safety for clinical use .
properties
IUPAC Name |
1-ethyl-4-[(2-hydroxy-2-phenylethyl)amino]-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-21-15-11-7-6-10-14(15)17(18(19(21)24)22(25)26)20-12-16(23)13-8-4-3-5-9-13/h3-11,16,20,23H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOOXTXOCOBIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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